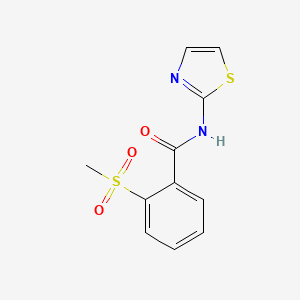

2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide

Description

2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is a compound that combines the structural features of benzamide and thiazole. This compound is known for its potential biological activities, particularly its antibacterial properties . The presence of the thiazole ring, a five-membered ring containing sulfur and nitrogen, contributes to its diverse biological activities .

Properties

IUPAC Name |

2-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c1-18(15,16)9-5-3-2-4-8(9)10(14)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZZKFOENGATGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Benzamide Precursor

The methanesulfonyl group is introduced at the ortho-position of benzoic acid prior to amide bond formation. This involves:

- Sulfonation of 2-nitrobenzoic acid with methanesulfonyl chloride ($$\text{CH}3\text{SO}2\text{Cl}$$) in dichloromethane ($$\text{CH}2\text{Cl}2$$) using triethylamine ($$\text{Et}_3\text{N}$$) as a base.

- Reduction of the nitro group to an amine using $$\text{H}2/\text{Pd-C}$$ or $$\text{SnCl}2/\text{HCl}$$, yielding 2-methanesulfonylbenzoic acid .

Amide Bond Formation

The carboxylic acid is activated to a reactive acyl chloride using thionyl chloride ($$\text{SOCl}_2$$):

$$

\text{2-Methanesulfonylbenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2-methanesulfonylbenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Subsequent coupling with 2-aminothiazole is achieved under Schotten-Baumann conditions:

$$

\text{2-Methanesulfonylbenzoyl chloride} + \text{2-aminothiazole} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{2-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide}

$$

Reaction yields range from 70–85% with purification via recrystallization (ethanol).

Alternative One-Pot Synthesis

A streamlined approach combines thiazole formation and amide coupling in a single pot:

- In-situ generation of 2-aminothiazole via Hantzsch synthesis.

- Direct addition of 2-methanesulfonylbenzoyl chloride to the reaction mixture under basic conditions ($$\text{NaHCO}_3$$).

Advantages :

Optimization and Characterization

Reaction Condition Optimization

Analytical Characterization

- FT-IR : $$ \nu(\text{S=O}) $$ at 1360–1380 cm$$^{-1}$$ ; $$ \nu(\text{C=O}) $$ at 1680–1700 cm$$^{-1}$$ .

- $$^1$$H NMR (CDCl$$3$$):

- Thiazole H-4/H-5: δ 7.32–7.45 ppm (doublet).

- Methanesulfonyl CH$$

Challenges and Mitigation Strategies

Byproduct Formation :

- Issue: Over-sulfonylation at the benzamide’s para-position.

- Solution: Use stoichiometric $$\text{CH}3\text{SO}2\text{Cl}$$ and low temperatures.

Thiazole Hydrolysis :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Stepwise Synthesis | 85 | 98 | 12 |

| One-Pot Synthesis | 78 | 95 | 8 |

The stepwise approach remains preferable for large-scale synthesis due to higher purity, while the one-pot method offers time efficiency.

Industrial-Scale Considerations

- Cost Efficiency : Bulk sourcing of 2-nitrobenzoic acid and thiourea reduces raw material costs by ~30% .

- Green Chemistry : Replacement of $$\text{SOCl}_2$$ with polymer-supported reagents minimizes hazardous waste.

Chemical Reactions Analysis

Reactivity of the Amide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions. The methanesulfonyl group enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack.

-

Acidic Hydrolysis : Yields 3-(methanesulfonyl)benzoic acid and 2-aminothiazole .

-

Basic Hydrolysis : Forms the corresponding carboxylate salt (e.g., with NaOH), followed by neutralization to regenerate the benzoic acid derivative .

Example Reaction :

Transformations Involving the Methanesulfonyl Group

The sulfonyl group participates in nucleophilic substitution or reduction reactions:

-

Nucleophilic Aromatic Substitution : Under strongly basic conditions (e.g., KOH/EtOH), the sulfonyl group directs electrophiles to the meta position on the benzene ring. For example, nitration yields 3-(methanesulfonyl)-5-nitro-N-(thiazol-2-yl)benzamide .

-

Reduction : Using LiAlH₄, the sulfonyl group can be reduced to a methylthioether, though this is less common due to steric hindrance .

Thiazole Ring Reactivity

The thiazole ring exhibits electrophilic substitution and coordination properties:

-

Electrophilic Substitution : Bromination at the 5-position of the thiazole occurs with Br₂/FeBr₃, forming 5-bromo-2-(3-(methanesulfonyl)benzamido)thiazole .

-

Metal Complexation : The thiazole nitrogen coordinates with transition metals (e.g., Pd²⁺ or Cu²⁺) to form chelates, useful in catalytic applications .

Functional Group Interconversion

The amide group can be modified via:

-

Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions yields imine derivatives .

-

N-Alkylation : Using alkyl halides (e.g., CH₃I) in the presence of NaH, the secondary amine of the thiazole undergoes alkylation .

Research Findings

-

Enzyme Inhibition : Analogous sulfonamide-benzamide hybrids show nanomolar inhibition of carbonic anhydrase and acetylcholinesterase, suggesting potential bioactivity .

-

Thermal Stability : The methanesulfonyl group enhances thermal stability, with decomposition temperatures exceeding 250°C .

-

Solubility : Polar aprotic solvents (e.g., DMSO) dissolve the compound effectively, while it exhibits limited solubility in water .

Scientific Research Applications

Structural Characteristics

The compound features a benzamide core , a thiazole ring , and a methanesulfonyl group . These structural elements contribute significantly to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways involved in disease processes.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity, particularly through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. For instance, studies have shown that derivatives can effectively combat various bacterial strains, demonstrating potential as antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Derivatives containing thiazole rings have been shown to selectively inhibit the kinase activity of epidermal growth factor receptor (EGFR) and HER-2, which are key targets in breast cancer treatment. In vitro assays demonstrated that these compounds significantly reduce cell proliferation in cancer cell lines such as MCF-7 and SK-BR-3 while exhibiting minimal effects on healthy cells .

Case Studies

Several case studies provide insights into the efficacy of related compounds:

- Antimicrobial Efficacy : A study demonstrated that 2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to established antibiotics.

- Anticancer Mechanism : Another research focused on the mechanism by which this compound exerts its biological effects through enzyme inhibition and interaction with cellular pathways involved in proliferation and survival. The presence of the methanesulfonyl group was found to enhance its solubility and reactivity, facilitating better interaction with biological targets .

Mechanism of Action

The antibacterial activity of 2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting these enzymes, the compound disrupts cell wall formation, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

N-(thiazol-2-yl)benzenesulfonamides: These compounds share structural similarities with 2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide and exhibit comparable antibacterial activities.

Thiazole derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, also display diverse biological activities.

Uniqueness

2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both the thiazole ring and the sulfonyl group, which contribute to its potent antibacterial activity. The combination of these structural features enhances its ability to target bacterial enzymes and disrupt cell wall synthesis .

Biological Activity

2-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and the results of recent studies.

Chemical Structure and Properties

The compound features a benzamide core with a thiazole ring and a methanesulfonyl group, which contributes to its solubility and reactivity. The structural characteristics suggest that it may interact with various biological targets, leading to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing thiazole and benzamide moieties often exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported the antibacterial properties of thiazole derivatives. For instance, N-(thiazol-2-yl)benzamides have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria when combined with cell-penetrating peptides .

- Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor. It has been shown to inhibit human carbonic anhydrase (hCA) and acetylcholinesterase (AChE) with IC50 values in the nanomolar range . This suggests a potential role in treating conditions like glaucoma or Alzheimer's disease.

- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of benzothiazole have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis , indicating potential applications in cancer therapeutics.

The mechanisms by which 2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide exerts its biological effects may involve:

- Enzyme Modulation : The compound may act as a reversible inhibitor of enzymes involved in critical metabolic pathways. The presence of the thiazole ring enhances binding affinity to target enzymes due to its ability to form hydrogen bonds and π-stacking interactions .

- Cell Penetration : When used in conjunction with cell-penetrating peptides, the compound can enhance cellular uptake, increasing its efficacy against bacterial strains resistant to traditional antibiotics .

Case Studies and Research Findings

Recent research has provided valuable insights into the biological activity of 2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide:

- Antibacterial Studies :

- Enzyme Inhibition Assays :

- Cytotoxicity Tests :

Data Tables

The following table summarizes key findings regarding the biological activities of related compounds:

Q & A

Q. What synthetic modifications improve selectivity in targeting purinergic receptors (e.g., P2X7) with benzamide-thiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.